N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2,4-dichlorobenzaldehyde and 3-methoxybenzohydrazide. Schiff bases have gained significant attention due to their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-methoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents due to its biological activity.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide involves its interaction with biological targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- Diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate)
Uniqueness
N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methoxybenzohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of a methoxy group. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar Schiff base hydrazones .
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-21-13-4-2-3-10(7-13)15(20)19-18-9-11-5-6-12(16)8-14(11)17/h2-9H,1H3,(H,19,20)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZJVYJJVSGBR-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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